molecular formula C5H12ClNO2 B6223522 2-methyl-1,2-oxazinan-4-ol hydrochloride CAS No. 2763760-49-0

2-methyl-1,2-oxazinan-4-ol hydrochloride

Cat. No.: B6223522
CAS No.: 2763760-49-0
M. Wt: 153.6
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Description

2-methyl-1,2-oxazinan-4-ol hydrochloride: is a chemical compound that belongs to the class of oxazinanes These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms The hydrochloride form indicates that the compound is in its salt form, which often enhances its stability and solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,2-oxazinan-4-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-1,2-oxazinan-4-ol with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Catalyst: Sometimes a Brønsted acid like hydrochloric acid is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process typically involves:

    Raw Materials: High-purity starting materials to ensure the final product’s quality.

    Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pH, and concentration.

    Purification: Techniques like crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,2-oxazinan-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinanones.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the oxazinan ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxazinanones

    Reduction: Formation of reduced oxazinan derivatives

    Substitution: Formation of substituted oxazinan compounds

Scientific Research Applications

2-methyl-1,2-oxazinan-4-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 2-methyl-1,2-oxazinan-4-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

2-methyl-1,2-oxazinan-4-ol hydrochloride can be compared with other similar compounds, such as:

    1,2-oxazinan-4-ol: Lacks the methyl group, which can affect its reactivity and biological activity.

    2-methyl-1,2-oxazinan-4-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.

    1,2-oxazinan-4-amine:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2763760-49-0

Molecular Formula

C5H12ClNO2

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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